

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" molecular structure

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Compound of Interest

Compound Name: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

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An In-Depth Technical Guide to the Molecular Structure and Properties of **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol**

Executive Summary

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS No: 38942-50-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^{[1][2][3]} As a derivative of the 1,2,4-triazole scaffold, a privileged structure in drug discovery, this molecule serves as a versatile building block for synthesizing compounds with a wide array of potential biological activities.^{[4][5]} This guide provides an in-depth analysis of its core molecular structure, with a particular focus on the critical concept of thiol-thione tautomerism, which governs its reactivity and spectroscopic properties. We will explore its physicochemical characteristics, outline a logical synthetic pathway with mechanistic insights, and discuss its reactivity and applications, particularly its emerging role as a building block for protein degraders.^[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific triazole derivative.

Core Molecular Structure and Tautomerism

The fundamental framework of the title compound is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This core is substituted with two methyl groups at the N4 and C5 positions and a sulfur-containing functional group at the C3 position.

The Critical Thiol-Thione Tautomerism

A defining characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol form and the thione form.[6] This equilibrium is not a trivial structural nuance; it dictates the molecule's aromaticity, hydrogen bonding capability, and chemical reactivity.

- **Thiol Form (4,5-Dimethyl-4H-1,2,4-triazole-3-thiol):** In this form, the proton resides on the sulfur atom, creating a sulfhydryl (-SH) group. The triazole ring maintains a fully conjugated, aromatic system.
- **Thione Form (4,5-Dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione):** Here, the proton is located on a nitrogen atom (N2) of the ring, and the C3-sulfur bond is a double bond (C=S, a thione). In this configuration, the aromaticity of the triazole ring is disrupted.

While both forms exist, extensive spectroscopic studies on related structures have shown that the thione tautomer is generally the predominant form, especially in the solid state and in various solvents.[6] This preference is attributed to the greater thermodynamic stability of the C=S double bond and associated amide-like resonance within the ring.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signatures is essential for the identification, purification, and characterization of **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol**.

Key Physicochemical Properties

The following table summarizes the key identifying and physical properties of the compound.

Property	Value	Reference(s)
CAS Number	38942-50-6	[1][2][7]
Molecular Formula	C ₄ H ₇ N ₃ S	[2][7]
Molecular Weight	129.18 g/mol	[7]
Appearance	Solid, white to off-white powder	[1]
Melting Point	210 °C	[7]
Purity	≥98% (Commercially available)	[1][2]
Solubility	Reported as soluble in water	[1]
Storage	Room temperature, under inert atmosphere	[7]

Spectroscopic Signature Analysis

Spectroscopic analysis provides irrefutable evidence for the molecular structure and is crucial for confirming the identity of a synthesized batch. The expected data are as follows:

- Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant tautomeric form. The presence of a strong absorption band in the region of 1160-1260 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[6] A broad absorption corresponding to an N-H stretch would be expected around 3100-3300 cm⁻¹. Conversely, a weak absorption for the S-H (thiol) stretch between 2550-2700 cm⁻¹ would indicate the presence of the thiol tautomer, but this is often absent or very weak, reinforcing the predominance of the thione form.[6] Other key bands include C=N stretching around 1600 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: The spectrum would clearly show two distinct singlets for the two methyl groups. The N4-CH₃ protons would likely appear around 3.3-3.7 ppm, while the C5-CH₃ protons would be further upfield, around 2.2-2.5 ppm. A broad singlet for the N-H proton, which is exchangeable with D₂O, would be expected at a downfield chemical shift (typically >10 ppm).

- ^{13}C -NMR: The spectrum would display four signals: two for the methyl carbons and two for the triazole ring carbons. The C=S carbon (C3) would be significantly deshielded, appearing in the range of 165-180 ppm, providing strong evidence for the thione structure.
- Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M^+) at $m/z = 129$, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, typically proceeding via the cyclization of a substituted thiosemicarbazide precursor.^{[4][8]} This approach offers high yields and a straightforward workflow.

Recommended Synthetic Protocol

The most logical pathway involves a two-step sequence starting from 4-methylthiosemicarbazide.

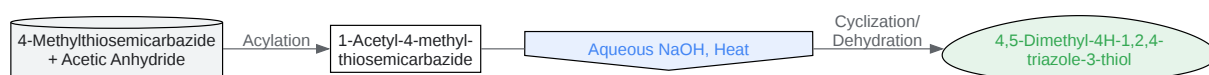
Step 1: Acylation of 4-Methylthiosemicarbazide The initial step is the N-acylation of the unsubstituted N1 nitrogen of 4-methylthiosemicarbazide with an acetylating agent like acetic anhydride or acetyl chloride. This forms the open-chain intermediate, 1-acetyl-4-methylthiosemicarbazide.

Step 2: Base-Catalyzed Intramolecular Cyclization The acylthiosemicarbazide intermediate is then treated with an aqueous base (e.g., NaOH or K_2CO_3) and heated. The basic medium facilitates deprotonation and subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the acetyl carbonyl carbon. This is followed by dehydration to yield the stable 1,2,4-triazole ring.

Detailed Experimental Protocol:

- **Acylation:** To a stirred solution of 4-methylthiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or THF) at 0 °C, slowly add acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

- Work-up 1: Quench the reaction with cold water. If a precipitate forms, filter the solid, wash with water, and dry. This solid is the 1-acetyl-4-methylthiosemicarbazide intermediate.
- Cyclization: Suspend the dried intermediate in an aqueous solution of sodium hydroxide (2 M, 2.0 eq). Heat the mixture to reflux (approx. 100 °C) for 3-5 hours.
- Work-up 2: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~5-6.
- Isolation: The product, **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol**, will precipitate as a white solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.



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Caption: Synthetic workflow for **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol**.

Chemical Reactivity and Applications in Drug Development

The utility of this molecule as a synthetic intermediate stems from the reactivity of its functional groups, primarily the thiol/thione moiety.

Key Reactive Center: The Thiol/Thione Group

The sulfur atom is the primary site of reactivity. In the presence of a base, the N-H proton of the thione is readily removed, creating a potent nucleophilic thiolate anion. This anion can participate in a variety of reactions, most commonly S-alkylation.

- S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in the presence of a base (like K_2CO_3 or NaH) proceeds efficiently to give 3-

(alkylthio) derivatives. This reaction is a cornerstone for building molecular complexity and is widely used to link the triazole core to other pharmacophores.[4][5]

Role as a Pharmacophore and Building Block

The 1,2,4-triazole-3-thione scaffold is a well-known pharmacophore that exhibits a broad range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[4] The specific 4,5-dimethyl substitution pattern provides a defined steric and electronic profile that can be exploited in rational drug design.

A particularly noteworthy application is its classification as a "Protein Degradator Building Block". [2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the triazole-thiol could serve as a stable, non-reactive core or linker element, or its S-alkylated derivatives could be used to connect a warhead (ligand for a target protein) to an E3 ligase-binding moiety.

Conclusion

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is more than a simple heterocyclic compound; it is a precisely functionalized building block with significant potential. Its defining structural feature is the thiol-thione tautomerism, which heavily favors the thione form and dictates its chemical and spectroscopic behavior. Well-established synthetic routes make it readily accessible for research. The reactivity of the thione group, particularly towards S-alkylation, combined with the inherent biological relevance of the triazole core, positions this molecule as a valuable tool for professionals in drug discovery, chemical biology, and materials science.

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